molecular formula C19H26ClNOS B12722057 Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride CAS No. 127906-67-6

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride

Cat. No.: B12722057
CAS No.: 127906-67-6
M. Wt: 351.9 g/mol
InChI Key: QJXXDLXAJNZZRI-UHFFFAOYSA-N
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Description

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a phenol group, a dipropylamino group, and a thioether linkage, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-((dipropylamino)methyl)phenol with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The thioether linkage and dipropylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methyl-: Similar in structure but lacks the dipropylamino and thioether groups.

    Phenol, 4-((2-((dipropylamino)methyl)phenyl)thio)-: Similar but with different substitution patterns on the phenol ring.

Uniqueness

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific substitution pattern and the presence of both dipropylamino and thioether groups, which confer distinct chemical and biological properties.

Properties

CAS No.

127906-67-6

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

2-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-3-13-20(14-4-2)15-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,21H,3-4,13-15H2,1-2H3;1H

InChI Key

QJXXDLXAJNZZRI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC=C2O.Cl

Origin of Product

United States

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